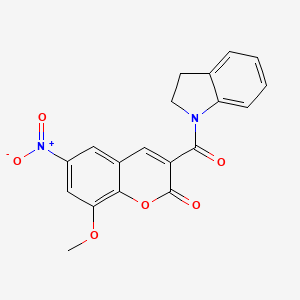![molecular formula C16H26N2O2 B4970862 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B4970862.png)
2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMP is a synthetic compound that was first synthesized in the early 1990s and has since been studied for its mechanism of action, biochemical and physiological effects, and potential applications.
Wirkmechanismus
The mechanism of action of 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol may also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol has been shown to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and antipyretic effects. It has also been shown to have antioxidant properties, protecting cells from oxidative damage. 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol is its versatility, as it can be conjugated with other drugs to enhance their efficacy and bioavailability. Another advantage is its ability to protect neurons from oxidative stress and other forms of damage. However, one limitation of 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol. One area of interest is its potential use as a drug delivery system, as it can be conjugated with other drugs to enhance their efficacy and bioavailability. Another area of interest is its potential use as a neuroprotective agent, as it can protect neurons from oxidative stress and other forms of damage. Additionally, further research is needed to fully understand the mechanism of action of 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol and its potential applications in medicine, pharmacology, and neuroscience.
Synthesemethoden
The synthesis of 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol involves the reaction of 2-ethoxy-4-hydroxybenzaldehyde with methyl (1-methyl-4-piperidinyl) amine in the presence of a reducing agent, such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and neuroscience. In medicine, 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol has been investigated for its potential use as an analgesic, anti-inflammatory, and antipyretic agent. In pharmacology, 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol has been studied for its potential use as a drug delivery system, as it can be conjugated with other drugs to enhance their efficacy and bioavailability. In neuroscience, 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol has been studied for its potential use as a neuroprotective agent, as it can protect neurons from oxidative stress and other forms of damage.
Eigenschaften
IUPAC Name |
2-ethoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-4-20-16-11-13(5-6-15(16)19)12-18(3)14-7-9-17(2)10-8-14/h5-6,11,14,19H,4,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKAIQXOZYVXGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN(C)C2CCN(CC2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4970786.png)
![3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4970799.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B4970803.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4970819.png)
![3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B4970823.png)





![5-(4-methoxyphenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4970874.png)
![N-(sec-butyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4970879.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4970882.png)